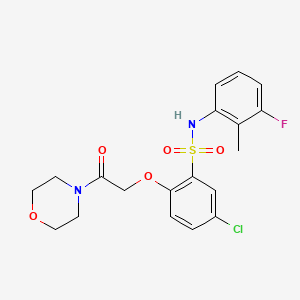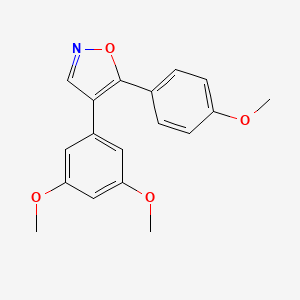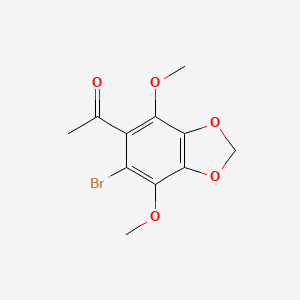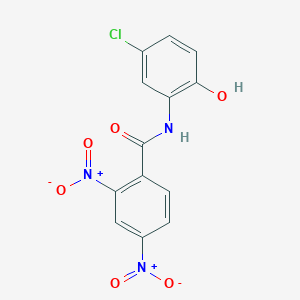![molecular formula C22H22FN3O2S B11058397 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11058397.png)
4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a fluorobenzyl group, an isopropyl group, and a dihydropyrazolo[3,4-d][1,3]thiazinone core. Its distinct chemical properties make it a subject of interest in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
The synthesis of 4-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the following steps:
-
Formation of the Fluorobenzyl Intermediate: : The synthesis begins with the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction. This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile, such as sodium phenoxide, under controlled conditions.
-
Coupling with Phenyl Group: : The next step involves the coupling of the fluorobenzyl intermediate with a phenyl group. This is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which requires the use of a boronic acid derivative and a palladium catalyst.
-
Formation of the Dihydropyrazolo[3,4-d][1,3]thiazinone Core: : The final step involves the cyclization of the coupled intermediate to form the dihydropyrazolo[3,4-d][1,3]thiazinone core. This step may involve the use of specific reagents and conditions, such as a base-catalyzed cyclization reaction.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability.
Chemical Reactions Analysis
4-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of oxidized derivatives with altered functional groups.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with modified chemical properties.
-
Substitution: : The compound can undergo substitution reactions, particularly at the fluorobenzyl group. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound is of interest in the development of new pharmaceuticals due to its potential biological activity. It may be investigated for its effects on specific molecular targets and pathways related to various diseases.
-
Materials Science: : The unique chemical properties of the compound make it a candidate for the development of advanced materials, such as polymers and coatings, with specific functional characteristics.
-
Industrial Applications: : The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
4-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can be compared with other similar compounds, such as:
-
4-(4-Fluorobenzyloxy)phenylboronic Acid: : This compound shares the fluorobenzyl group but differs in its boronic acid functionality, which imparts different chemical properties and reactivity.
-
3-(4-Fluorobenzyloxy)phenylboronic Acid: : Similar to the previous compound, this one also contains the fluorobenzyl group but has a different positional isomerism, affecting its chemical behavior.
-
Phenylboronic Acid Derivatives: : These compounds, which include various functional groups attached to the phenylboronic acid core, can be used for comparison in terms of their reactivity and applications.
The uniqueness of 4-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C22H22FN3O2S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[4-[(4-fluorophenyl)methoxy]phenyl]-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C22H22FN3O2S/c1-13(2)26-21-19(22(27)25-26)20(29-14(3)24-21)16-6-10-18(11-7-16)28-12-15-4-8-17(23)9-5-15/h4-11,13,20H,12H2,1-3H3,(H,25,27) |
InChI Key |
LPYDHLVFZXNVKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C(=O)NN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1H-benzimidazol-2-yl)-4-[4-(heptyloxy)-3,5-dimethoxyphenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11058331.png)

![ethyl 3-[4-(acetylamino)-5-oxo-5H-chromeno[3,4-c]pyridin-2-yl]propanoate](/img/structure/B11058338.png)
![N-{2-[(3S,5S,7S)-1-Adamantyloxy]ethyl}-3-(1,3-benzodioxol-5-YL)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11058351.png)

![2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B11058357.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide](/img/structure/B11058359.png)
![2-[(3-Methoxybenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11058375.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11058387.png)
![N-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11058389.png)
![6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058399.png)
![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058404.png)
